

## Part 1: Chemical Identity & Structural Analysis[2]

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### Compound of Interest

Compound Name: Azatyrosine

CAS No.: 58525-82-9

Cat. No.: B1250254

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### 1.1 Nomenclature and Identification

Property	Detail
Common Name	L-Azatyrosine
Synonyms	SF-1346, Antibiotic SF-1346, (S)-2-Amino-3-(5-hydroxy-2-pyridyl)propanoic acid
IUPAC Name	(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid
CAS Registry Number	58525-82-9
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	182.18 g/mol
Chirality	L-isomer (S-configuration at the -carbon)

1.2 Structural Characteristics L-**Azatyrosine** is a heterocyclic analog of tyrosine.[1] The replacement of the phenyl ring with a pyridine ring introduces a basic nitrogen atom, altering the acid-base properties of the side chain compared to tyrosine.[2]

- Core Scaffold: 5-hydroxypyridine linked to an alanine tail.[1]
- Tautomerism: The 5-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer, although the hydroxy form is generally predominant in the solid state and neutral solution.[2]
- Zwitterionic Nature: Like standard amino acids, it exists primarily as a zwitterion at neutral pH.[1][2]

## Part 2: Physical Properties[2][5][6]

### 2.1 Thermal and Solubility Profile

Property	Value / Observation	Conditions
Melting Point	342–344 °C (decomposition)	Closed capillary, rapid heating
Appearance	White crystalline powder	Recrystallized from water/ethanol
Solubility (Water)	Low (~0.5 g/L)	Neutral pH, 25°C
Solubility (Acid/Base)	Soluble	1M HCl or 1M NaOH (forms salts)
Solubility (Organics)	Insoluble	Ethanol, Acetone, Ether, Chloroform
Optical Rotation	to	c=1.0 in 1M HCl

### 2.2 Spectral Characteristics

- UV/Vis Absorption: Exhibits characteristic absorption maxima distinct from tyrosine due to the pyridine chromophore.[1]

- (0.1 N HCl): ~284 nm.[2]
- (0.1 N NaOH): Bathochromic shift due to phenolate/pyridinate formation.[2]
- NMR Spectroscopy:
  - <sup>1</sup>H NMR (D<sub>2</sub>O/DCI): Distinct signals for the pyridine ring protons (typically three aromatic protons) and the  
-proton/  
-methylene protons of the alanine side chain.[2]
  - <sup>13</sup>C NMR: Pyridine ring carbons appear downfield; the C-5 (bearing hydroxy) and C-2 (bearing the alkyl chain) are chemically distinct from the phenylalanine/tyrosine counterparts.[2]

## Part 3: Synthesis & Isolation Protocols

### Biological Isolation (Fermentation)

Source: *Streptomyces chibaensis* or *Streptomyces chittagongensis*.<sup>[1][2]</sup>

Protocol:

- Fermentation: Cultivate *S. chibaensis* in a medium containing glucose, soybean meal, and soluble starch at 28°C for 3–5 days under aerobic conditions.
- Filtration: Filter the broth to remove mycelium.<sup>[1]</sup> The antibiotic is in the filtrate.<sup>[1]</sup>
- Adsorption: Pass the filtrate through a cation-exchange resin (e.g., Amberlite IR-120 in H<sup>+</sup> form).<sup>[1]</sup> **Azatyrosine**, being an amino acid, binds to the resin.<sup>[1][2]</sup>
- Elution: Elute with dilute aqueous ammonia (e.g., 1M NH<sub>4</sub>OH).
- Purification: Concentrate the active fractions in vacuo. Apply to an anion-exchange column (e.g., Dowex 1x2 in OH<sup>-</sup> form) if necessary to remove impurities, eluting with dilute acetic acid.<sup>[1][2]</sup>

- Crystallization: Concentrate the eluate and adjust pH to the isoelectric point (~pH 6–7). Allow to stand at 4°C to crystallize L-**azatyrosine**. Recrystallize from hot water.[1]

## Chemical Synthesis (Myers' Asymmetric Alkylation)

This route utilizes pseudoephedrine as a chiral auxiliary to establish the (S)-configuration.[1][2]

Reagents Required:

- (S,S)-(-)-Pseudoephedrine glycinamide[2]
- 2-Bromomethyl-5-acetoxypyridine (Electrophile)[1][2]
- Lithium diisopropylamide (LDA)[2]
- Lithium chloride (LiCl)[2]

Step-by-Step Methodology:

- Preparation of Electrophile: Synthesize 2-bromomethyl-5-acetoxypyridine from 5-hydroxy-2-methylpyridine via acetylation (Ac<sub>2</sub>O) followed by radical bromination (NBS).[2] Note: The phenolic hydroxyl must be protected.[2]
- Enolization: In a flame-dried flask under argon, dissolve (S,S)-pseudoephedrine glycinamide and anhydrous LiCl (6 equiv) in THF. Cool to -78°C. Add LDA (2.1 equiv) dropwise to generate the (Z)-enolate.[1][2]
- Alkylation: Add a solution of 2-bromomethyl-5-acetoxypyridine (1.1 equiv) in THF slowly to the enolate mixture at 0°C or -78°C (depending on specific auxiliary optimization). Stir for 2–4 hours.
- Quenching: Quench with water/ammonium chloride.[1] Extract with ethyl acetate.[1] Purify the alkylated intermediate via flash chromatography.
- Hydrolysis (Auxiliary Removal): Reflux the intermediate in water or dilute NaOH to hydrolyze the amide bond and the acetoxy group.

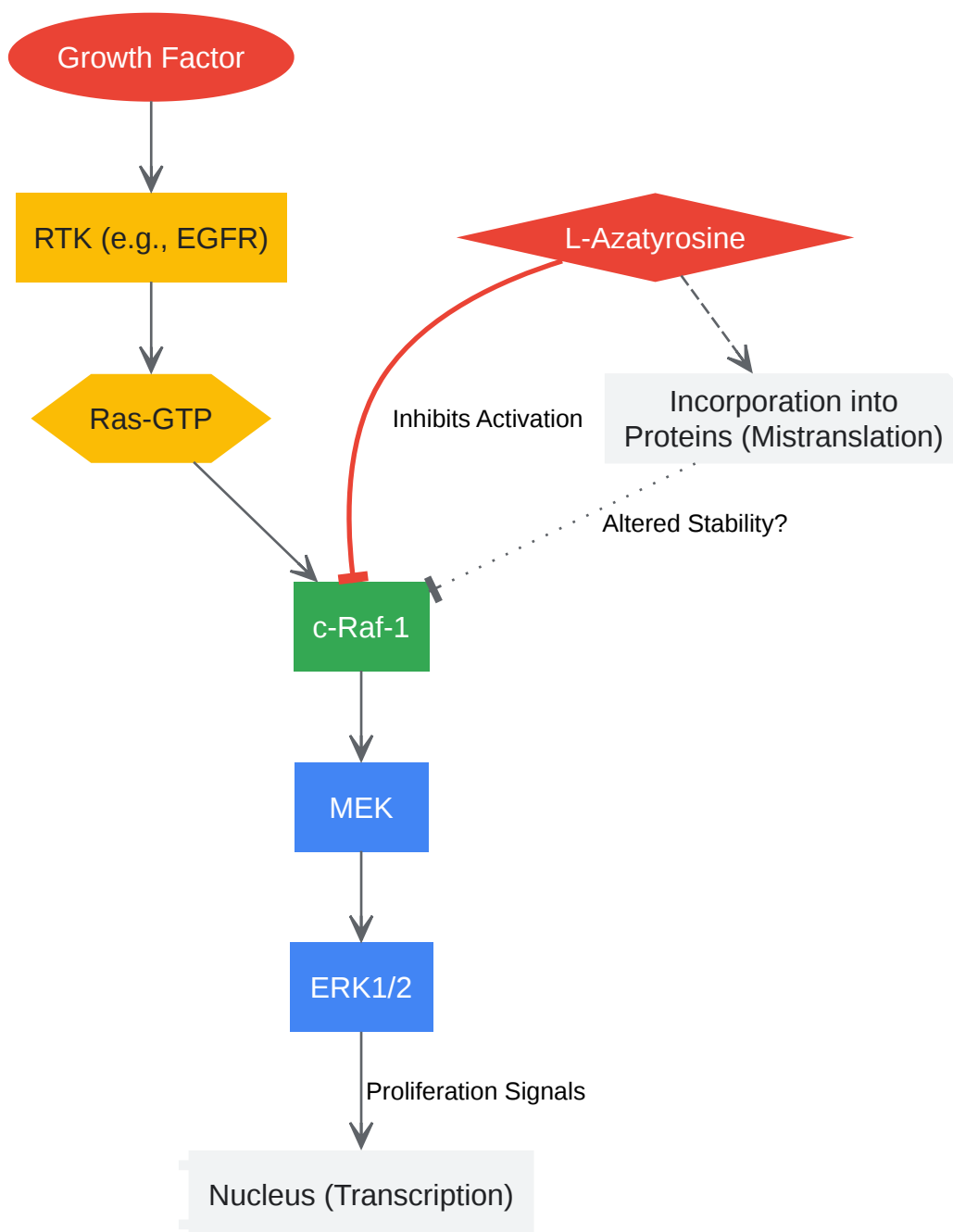
- Isolation: Isolate L-**Azatyrosine** via ion-exchange chromatography (Dowex 50W) to remove the pseudoephedrine auxiliary (which can be recycled).

## Part 4: Biological Mechanism & Reactivity[2][3][7]

4.1 Mechanism of Action L-**Azatyrosine** functions as a "reverting agent" for transformed cells.

[1] Its mechanism is distinct from standard cytotoxic chemotherapy.[1] It acts primarily by inhibiting the signal transduction pathways downstream of Ras, specifically targeting c-Raf-1 and inducing the expression of the rhoB gene.[2]

4.2 Pathway Visualization The following diagram illustrates the interference of **Azatyrosine** in the MAPK signaling cascade.



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Figure 1: Mechanism of Action. **Azatyrosine** inhibits the activation of c-Raf-1 kinase, blocking the transmission of mitogenic signals from oncogenic Ras to the nucleus.[2]

4.3 Protein Incorporation **Azatyrosine** is a substrate for tyrosyl-tRNA synthetase, albeit with lower affinity than tyrosine.[1] It can be incorporated into cellular proteins in place of tyrosine.[1] This "mistranslation" hypothesis suggests that replacing critical tyrosine residues in signaling

proteins (like c-Raf or EGFR) with **azatyrosine** alters their phosphorylation status or stability, thereby dampening oncogenic signaling.[1][2]

## Part 5: Pharmacokinetics & Stability[2][3]

- **Stability:** L-**Azatyrosine** is stable in solid form.[1] In aqueous solution, it is stable at neutral and acidic pH but may degrade slowly in strong alkaline conditions due to the oxidation susceptibility of the electron-rich hydroxypyridine ring.[2]
- **Metabolism:** Unlike tyrosine, **Azatyrosine** is not a substrate for tyrosine hydroxylase (catecholamine synthesis) or tyrosinase (melanin synthesis), limiting its off-target metabolic conversion.[1][2]
- **Toxicity:** It exhibits low acute toxicity in mice compared to standard chemotherapeutics, likely because normal cells can discriminate better against the analog or rely less on the specific signaling intensity that **Azatyrosine** dampens.[2]

## References

- **Isolation & Structure:** Inouye, S., et al. "SF-1346, a new amino acid antibiotic." [1][2] *Chemical and Pharmaceutical Bulletin*, 1975.[1]
- **Chemical Synthesis:** Myers, A. G., & Gleason, J. L. "A Practical Synthesis of L-**Azatyrosine**." [1] *The Journal of Organic Chemistry*, 1996, 61(2), 813–815.[3] [2]
- **Mechanism (Raf Inhibition):** Izawa, M., et al. "Antitumor effect of **azatyrosine** in various human tumor cell lines." [1][2] *Cancer Research*, 1992.[1][2]
- **Chemoenzymatic Synthesis:** Moussa, A., et al. "Chemoenzymatic routes to enantiomerically pure 2-**azatyrosine** and 2-, 3- and 4-pyridylalanine derivatives." [1][4] *Tetrahedron: Asymmetry*, 2006.[2]
- **Physical Properties:** "L-**Azatyrosine** | C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub> | CID 10986910." [1] PubChem. [2]

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## Sources

- [1. Solubility of the Proteinogenic  \$\alpha\$ -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. scielo.br \[scielo.br\]](#)
- [3. Publications | Andrew G Myers Research Group \[myers.faculty.chemistry.harvard.edu\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Part 1: Chemical Identity & Structural Analysis[2]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1250254/docs#part-1-chemical-identity-structural-analysis-2\]](https://www.benchchem.com/product/b1250254/docs#part-1-chemical-identity-structural-analysis-2)

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